molecular formula C17H14N2O2S B2694236 N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide CAS No. 325979-20-2

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide

Cat. No. B2694236
CAS RN: 325979-20-2
M. Wt: 310.37
InChI Key: DRLZWTNDPUAMHQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound. It’s related to “N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea”, which may have chronic pain-relieving properties and has been shown to have antihyperalgesic effects in mice with neuropathic pain .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives has revealed promising antibacterial potential . These hybrid antimicrobials combine the effects of thiazole and sulfonamide groups, both known for their antibacterial activity. Key findings include:

Corrosion Inhibition

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide has also been investigated for its corrosion combating action. Experimental results suggest its potential as an inhibitor for low-carbon steel corrosion .

Other Applications

While the above fields represent the primary research areas, further studies may uncover additional applications. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been prepared and characterized, providing insights into its properties . Additionally, thiazoles have diverse biological activities, including antibacterial effects .

Mechanism of Action

properties

IUPAC Name

(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZWTNDPUAMHQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide

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